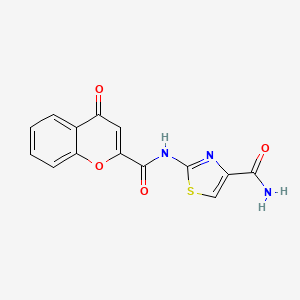

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4S/c15-12(19)8-6-22-14(16-8)17-13(20)11-5-9(18)7-3-1-2-4-10(7)21-11/h1-6H,(H2,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTMITRXZXZMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide typically involves the following steps:

Formation of Chromene Derivative: The chromene derivative can be synthesized from 4-oxo-4H-chromene-2-carboxylic acid.

Coupling with Thiazole: The acyl chloride intermediate is then reacted with a thiazole derivative, such as 2-aminothiazole, under basic conditions to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Substitution: The amide and thiazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.

Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene and thiazole moieties can interact with different biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The target compound’s unique chromene-thiazole-carboxamide architecture distinguishes it from other thiazole derivatives. Key comparisons include:

Key Observations :

- The chromene group in the target compound introduces rigidity and planar aromaticity, which may enhance DNA intercalation or protein binding compared to non-chromene analogs like Acotiamide .

- Substituents on the thiazole ring (e.g., fluorocyclohexyl in Compound 53) influence lipophilicity and bioavailability, whereas the target compound’s chromene moiety may improve solubility in polar solvents .

Implications :

- The target compound’s synthesis may face challenges similar to Compound 34 (), where steric hindrance from the chromene group could reduce yield .

- High-purity analogs like Compound 50 (99% purity) suggest that advanced purification techniques (e.g., preparative HPLC) are critical for the target compound’s isolation .

Physicochemical Properties

| Property | Target Compound | Acotiamide () | Compound 53 () |

|---|---|---|---|

| Molecular Weight | ~345 g/mol | 541.06 g/mol | ~500 g/mol |

| LogP (Predicted) | ~1.5 | ~2.8 | ~3.2 |

| Hydrogen Bond Acceptors | 5 | 9 | 8 |

Analysis :

- The target compound’s lower molecular weight and logP suggest better membrane permeability compared to bulkier analogs like Acotiamide .

Biological Activity

2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide, also known as 4-oxo-N-(thiazol-2-yl)-4H-chromene-2-carboxamide, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

This compound features a chromene core fused with a thiazole ring, which is known for conferring various biological properties. The structural characteristics of this compound contribute to its potential as an enzyme inhibitor and its applications in treating various diseases.

The primary mechanism of action involves the compound's ability to bind to specific enzymes, inhibiting their activity. This inhibition can affect critical signal transduction pathways involved in cell proliferation and survival. The thiazole moiety enhances the compound's stability and reactivity, making it a promising candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in inflammatory processes and cancer progression. Inhibitory assays have shown that the compound effectively reduces enzyme activity, suggesting its potential use in anti-inflammatory therapies.

Comparative Studies

A comparative analysis with structurally similar compounds reveals distinct biological profiles. The following table summarizes key findings regarding the biological activities of 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-oxo-N-(5-methyl-thiazol-2-yl)-4H-chromene-2-carboxamide | Similar thiazole structure | Anticancer activity |

| N-(4-methoxyphenyl)-4H-chromene-2-carboxamide | Lacks thiazole ring | Moderate anticancer effects |

| N-(3-thiazol-benzyl)-4H-chromene | Contains benzyl group | Antimicrobial properties |

The presence of the thiazole ring in 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide is crucial for enhancing its biological activities compared to other derivatives.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability, indicating potential anticancer effects (source: ).

- Enzyme Inhibition Assays : The compound was evaluated for its inhibitory effects on COX and LOX enzymes. Results indicated a dose-dependent inhibition, suggesting its utility in managing inflammation (source: ).

- Molecular Docking Studies : Computational analyses revealed strong binding interactions between the compound and target enzymes, supporting experimental findings of its inhibitory properties (source: ).

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxamide to ensure high yield and purity?

- Methodological Answer: Synthesis requires sequential formation of the chromone core followed by thiazole coupling. Critical parameters include temperature control (e.g., 60–90°C for amide bond formation), solvent selection (polar aprotic solvents like DMF for nucleophilicity), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and polymorphism of this compound?

- Methodological Answer:

- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent connectivity (e.g., chromone carbonyl at δ ~165 ppm).

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ at m/z 343.3).

- X-ray Crystallography (SHELX): Resolves 3D structure and identifies polymorphic forms. SHELXL refinement is critical for assessing thermal parameters and hydrogen bonding .

Q. What are common synthetic intermediates, and how do their properties influence downstream reactions?

- Methodological Answer:

- Chromone-2-carboxylic acid: Generated via Claisen-Schmidt condensation. Its reactivity with thiazole amines depends on activation (e.g., HBTU/DMAP coupling).

- Thiazole-4-carboxamide intermediates: Require Boc protection (tert-butyloxycarbonyl) to prevent side reactions during alkylation. Intermediate purity (>98%) is confirmed by TLC and NMR before proceeding .

Advanced Research Questions

Q. How do polymorphic forms of the compound influence solubility and bioavailability, and what methods identify these forms?

- Methodological Answer: Polymorphs (e.g., Form I vs. II) exhibit distinct lattice energies, affecting dissolution rates. Techniques include:

- PXRD: Differentiates crystal phases (e.g., peak shifts at 2θ = 12°–25°).

- DSC/TGA: Measures melting points and thermal stability (e.g., decomposition above 200°C for Form I).

- Solubility assays: Conducted in biorelevant media (FaSSIF/FeSSIF) to correlate polymorphic stability with bioavailability .

Q. What computational strategies model interactions between the compound and biological targets like kinases or receptors?

- Methodological Answer:

- Molecular docking (AutoDock Vina): Screens binding affinities to targets (e.g., CK1δ/ε kinases). Docking grids are centered on ATP-binding pockets using PDB structures (e.g., 5LML).

- MD simulations (GROMACS): Assesses binding stability (RMSD <2 Å over 100 ns) and identifies key residues (e.g., Glu46, Lys38) for hydrogen bonding. Free energy calculations (MM/PBSA) quantify ΔGbinding .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer:

- Dose-response normalization: Compare IC50 values under standardized assays (e.g., MTT vs. ATP-lite for cytotoxicity).

- Metabolic stability testing: Incubate with liver microsomes (human/rat) to identify species-specific clearance rates.

- Off-target profiling: Use kinome-wide screens (Eurofins KinomeScan) to rule out polypharmacology .

Q. What are the challenges in using high-throughput screening (HTS) for this compound, and how are they mitigated?

- Methodological Answer:

- Compound aggregation: Test at 10 µM with 0.01% Tween-80 to prevent false positives.

- Fluorescence interference: Use luminescence-based assays (e.g., Kinase-Glo) for kinase inhibition.

- Cytotoxicity thresholds: Prioritize hits with selectivity indices >10 (normal vs. cancer cell lines) .

Q. How does modifying substituents on the thiazole ring (e.g., fluorophenyl vs. trifluoromethyl) alter pharmacological properties?

- Methodological Answer:

- Electron-withdrawing groups (e.g., CF3): Enhance metabolic stability (t1/2 >60 min in microsomes) but reduce solubility (LogP +0.5).

- Hydrophilic substituents (e.g., OH): Improve aqueous solubility (e.g., >50 µM in PBS) but may reduce membrane permeability (PAMPA Pe <1×10⁻6 cm/s).

- SAR libraries: Synthesize analogs via parallel synthesis (e.g., 24-well plates) and profile in tiered assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.